Carbisocaine

説明

Historical Context of Carbisocaine Discovery and Early Research within Chemical Anesthetics

The development of local anesthetics has a rich history, evolving from naturally occurring substances to complex synthetic molecules designed for specific pharmacological profiles. This compound emerged within this lineage of chemical anesthetics, particularly those derived from carbamic acid. Early research in the 1980s, for instance, focused on the synthesis of radiolabeled versions of new local anesthetics, including this compound, for research purposes google.com. This period marked an active phase in the exploration of novel anesthetic agents, with researchers synthesizing and characterizing compounds like this compound and its related analogues, such as heptacaine (B1206815) and pentacaine, aiming to understand their fundamental chemical structures and potential applications as local anesthetics nih.govnih.gov. The initial research efforts were foundational, establishing the existence and basic chemical identity of this compound within the broader landscape of anesthetic drug discovery.

Evolution of Scientific Inquiry and Research Paradigms for this compound and Its Analogues

Scientific inquiry into this compound has evolved from initial synthesis and characterization to more detailed investigations into its physical and chemical properties, as well as those of its structural analogues. A significant area of research has involved the application of chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), to separate and analyze this compound and related compounds. Studies have focused on establishing suitable HPLC systems for determining capacity factors, which are crucial for understanding their behavior in separation processes and for quality control nih.govresearchgate.net.

Furthermore, the stereochemistry of this compound has been a subject of investigation. Research has explored the preparation and testing of its optically active isomers, seeking to understand if stereoselectivity plays a role in its anesthetic action. While some studies have indicated negligible stereoselectivity or only minor differences in activity between enantiomers, these investigations highlight a research paradigm focused on the nuanced relationship between molecular chirality and biological effect nih.govmdpi.com.

The interaction of this compound with biological membranes has also been a key area of study, employing techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy with spin probes. These studies aim to elucidate how lipophilic local anesthetics like this compound perturb the structure and fluidity of model membranes, providing insights into their potential mechanisms of action at a molecular level scispace.comnih.govsrce.hr. Research has also examined the stability of this compound, investigating its hydrolysis kinetics under various conditions to understand its shelf-life and degradation pathways researchgate.net.

Contemporary Academic Significance and Unaddressed Research Questions Pertaining to this compound

While this compound may not be as widely used clinically as some other local anesthetics, its continued presence in academic literature signifies its enduring relevance as a model compound for studying anesthetic properties and as a benchmark for developing new agents. Contemporary research continues to explore its chemical behavior, including its interactions with cyclodextrins for potential formulation strategies benthamopenarchives.com and its electrochemical properties for analytical determination researchgate.net.

Despite the existing body of research, several questions remain pertinent for academic inquiry. The precise molecular mechanisms underlying its membrane interactions and potential subtle stereoselective effects warrant further detailed investigation. Furthermore, while some studies have touched upon its genotoxic potential in academic research contexts researchgate.net, a comprehensive understanding of its chemical interactions with biological macromolecules and the implications thereof, without venturing into clinical safety profiles, remains an area for continued scientific exploration. The development of more advanced analytical techniques could also offer new avenues for characterizing this compound and its metabolites or degradation products.

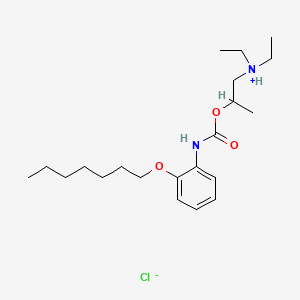

Structure

3D Structure of Parent

特性

CAS番号 |

68931-03-3 |

|---|---|

分子式 |

C21H37ClN2O3 |

分子量 |

401.0 g/mol |

IUPAC名 |

diethyl-[2-[(2-heptoxyphenyl)carbamoyloxy]propyl]azanium;chloride |

InChI |

InChI=1S/C21H36N2O3.ClH/c1-5-8-9-10-13-16-25-20-15-12-11-14-19(20)22-21(24)26-18(4)17-23(6-2)7-3;/h11-12,14-15,18H,5-10,13,16-17H2,1-4H3,(H,22,24);1H |

InChIキー |

JBWMXRJDMMPGCX-UHFFFAOYSA-N |

SMILES |

CCCCCCCOC1=CC=CC=C1NC(=O)OC(C)C[NH+](CC)CC.[Cl-] |

正規SMILES |

CCCCCCCOC1=CC=CC=C1NC(=O)OC(C)C[NH+](CC)CC.[Cl-] |

同義語 |

carbisocaine carbizocaine |

製品の起源 |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of Carbisocaine

Foundational Synthetic Routes and Chemical Transformations for Carbisocaine

The synthesis of this compound typically involves a multi-step process, building upon well-established organic chemistry reactions. A key route described in the literature involves the following sequence:

Formation of the Aminoalcohol Moiety: The synthesis begins with the reaction of 1,2-epoxypropane with diethylamine. This nucleophilic ring-opening reaction yields 1-diethylamino-2-propanol, a crucial aminoalcohol intermediate drugfuture.com.

Preparation of the Isocyanate Intermediate: Concurrently, 2-heptyloxyaniline is treated with phosgene (B1210022) in a suitable solvent, such as toluene. This reaction converts the aniline (B41778) derivative into 2-heptyloxyphenylisocyanate drugfuture.com.

Carbamate (B1207046) Formation: The final step involves the reaction between the 2-heptyloxyphenylisocyanate and the previously synthesized 1-diethylamino-2-propanol. This condensation reaction forms the carbamate linkage characteristic of this compound drugfuture.com.

These foundational methods establish the core structure of this compound, utilizing common chemical transformations like epoxide opening, phosgenation, and isocyanate-amine addition to form carbamate esters drugfuture.comingentaconnect.comgoogle.com.

Development of Novel and Optimized Synthetic Strategies for this compound Production

While foundational routes are established, research often aims to optimize synthesis for efficiency, yield, and purity. Specific details on novel or optimized synthetic strategies for this compound production are less extensively detailed in the readily available literature compared to its foundational synthesis. However, the mention of "Synthesis of 14C labelled heptacaine (B1206815) and this compound" suggests that radiolabeling techniques have been employed, which would necessitate specific synthetic modifications to incorporate the isotope google.com. Furthermore, the availability of this compound and its related compounds from specialized chemical suppliers indicates that reproducible and scalable synthesis methods are in place, likely refined from the initial published routes ingentaconnect.com.

Rational Design and Synthesis of this compound Derivatives and Homologues

The study of local anesthetics often involves the synthesis and evaluation of derivatives and homologues to understand structure-activity relationships (SAR) and to potentially improve pharmacological profiles.

Strategic Approaches to Structural Modification for Research Purposes

Research has explored the stereochemistry of this compound, indicating a strategic approach to structural modification. The preparation of "optically active isomers of this compound" has been reported, allowing for the investigation of potential stereoselectivity in its anesthetic action nih.gov. This involves chiral synthesis or resolution techniques to obtain enantiomerically pure or enriched samples. Such modifications are crucial for understanding how specific spatial arrangements of atoms influence biological activity. While not explicitly detailed as "derivatives" in the context of altering the core structure beyond stereochemistry, the study of enantiomers represents a fundamental form of structural modification for research purposes.

Advanced Characterization of Synthesized this compound Analogues

The characterization of synthesized this compound and its related compounds or potential analogues relies on a suite of advanced analytical techniques to confirm their structures, purity, and properties.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of synthesized compounds and for separating and quantifying this compound and its potential metabolites or degradation products researchgate.netresearchgate.net. Studies have investigated chromatographic properties and developed HPLC systems for the determination of this compound, often using reversed-phase C18 columns with methanol-water mobile phases researchgate.netresearchgate.net.

Mass Spectrometry (MS): Coupled with chromatography, such as Gas Chromatography-Mass Spectrometry (GC-MS), MS is vital for identifying and characterizing compounds, including metabolites researchgate.net. High-resolution mass spectrometry can provide accurate mass measurements, aiding in elemental composition determination for novel analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not explicitly detailed for this compound derivatives in the provided snippets, NMR spectroscopy (¹H NMR, ¹³C NMR) is a standard and indispensable tool for elucidating the complete structure of synthesized organic molecules, including the confirmation of functional groups and connectivity.

Electrochemical Methods: Differential Pulse Voltammetry (DPV) has been employed for the determination of this compound, often utilizing modified electrodes, such as those modified with DNA, to enhance sensitivity and selectivity researchgate.net. These electrochemical techniques can provide insights into the redox properties of the molecule and its interactions.

Electron Spin Resonance (ESR) Spectroscopy: ESR spectroscopy has been used with spin probes to study the interaction of this compound with model biological membranes (e.g., phosphatidylcholine bilayers), providing information about its influence on membrane fluidity and structure scispace.com.

These characterization techniques are essential for validating the success of synthetic efforts and for understanding the physicochemical properties of this compound and its structural relatives.

Molecular and Biophysical Mechanisms of Carbisocaine Interaction

Carbisocaine Interaction with Biological Membranes and Lipid Systems

This compound, a local anesthetic, exhibits significant interactions with biological membranes, influencing their biophysical properties and metabolic pathways. Research indicates that its effects are concentration-dependent and can vary with environmental factors such as pH. These interactions are primarily attributed to its amphipathic nature, allowing it to partition into lipid bilayers and modulate membrane structure and function.

This compound has been observed to influence the metabolism of phospholipids (B1166683) within cellular systems, particularly affecting the synthesis and turnover of key lipid species.

Studies suggest that this compound may modulate the activity of phosphatidate phosphohydrolase (PAP), an enzyme critical in phospholipid synthesis. Research indicates that this compound can decrease 32P incorporation into neutral phospholipids while increasing it into acidic phospholipids, which is presumed to be via the inhibition of PAP sav.sk. This mechanism is consistent with observations made for other local anesthetics sav.sk. At higher concentrations, this compound was found to inhibit the labeling of phosphatidic acid, further supporting its role in modulating PAP activity.

This compound has been shown to affect de novo phosphatidylinositol (PI) synthesis. At low concentrations, it has been observed to increase 32P incorporation into total phospholipids, including phosphatidylinositol and phosphatidic acid sav.sk. This stimulation of PI and phosphatidic acid labeling by local anesthetics is proposed to be a result of increased de novo PI synthesis, a mechanism distinct from that induced by physiological stimuli like acetylcholine (B1216132) sav.sk. However, at higher concentrations, this compound's effect on phosphatidic acid labeling shifted to inhibition, while still stimulating phosphatidylinositol synthesis sav.sk.

This compound and its derivatives have been demonstrated to perturb the fluidity of lipid bilayers. Electron spin resonance (ESR) studies using spin probes, such as stearic acid labeled at specific carbon positions, have revealed that this compound exerts a biphasic effect on the fluidity of model membranes like egg yolk phosphatidylcholine (EYPC) scispace.comresearchgate.net.

At low concentrations, this compound increases bilayer fluidity by affecting the packing of fatty acyl chains and eliminating structural defects, leading to increased disorder scispace.com. This initial increase in fluidity is observed up to a certain molar ratio of this compound to lipid (e.g., C10A:EYPC = 0.5:1) scispace.comresearchgate.net. Beyond this point, higher concentrations of this compound lead to a decrease in membrane fluidity scispace.comresearchgate.net. This subsequent decrease is hypothesized to be due to the interdigitation of hydrocarbon chains from opposing monolayers within the bilayer, which restricts molecular motion scispace.com. The perturbation effects of this compound on lipid membranes have also been shown to be pH-dependent, with its perturbing effect decreasing as pH increases researchgate.net.

Table 1: Biphasic Effect of this compound on EYPC Bilayer Fluidity (as indicated by correlation times)

| C10A:EYPC Molar Ratio | Correlation Time (r) (ns) | Effect on Fluidity |

| 0.0 | ~0.50 (reference) | Baseline |

| 0.25 | Decreased | Increased |

| 0.5 | Minimum value | Maximum Increase |

| 1.0 | Increased | Decreased |

Note: Specific numerical values for correlation times are not provided in the source, but the trend indicates changes in fluidity. The table illustrates the biphasic nature of the effect. scispace.comresearchgate.net

The interaction of this compound with lipid membranes at a molecular level involves partitioning into the hydrophobic core of the bilayer. Its amphipathic structure, with a lipophilic tail and a hydrophilic head group, facilitates its insertion into the lipid bilayer researchgate.net. Studies suggest that local anesthetics like this compound interact non-specifically with lipid bilayers, causing changes in the bilayer structure that affect macroscopic mechanical properties nih.govresearchgate.net. These structural changes can influence the function of membrane-bound proteins, such as ion channels nih.govresearchgate.net. The precise molecular mechanisms of binding and insertion are complex, involving electrostatic interactions, hydrophobic effects, and potential alterations in lipid packing and phase behavior researchgate.net.

Effects on Phospholipid Metabolism and Cellular Lipid Turnover

This compound Modulation of Voltage-Gated Ion Channel Dynamics in Excitable Cells

While direct detailed studies on this compound's specific modulation of voltage-gated ion channels in excitable cells are not extensively detailed in the provided search results, the general understanding of local anesthetics suggests potential mechanisms. Local anesthetics are known to interact with voltage-gated ion channels, particularly sodium channels, by binding to specific sites within the channel pore. This binding can stabilize the inactivated state of the channel, thereby blocking ion flux and reducing the excitability of nerve membranes nih.govresearchgate.net. The observed changes in lipid bilayer structure induced by this compound nih.govresearchgate.net can indirectly influence ion channel function by altering the local membrane environment, such as membrane potential or the mechanical properties of the membrane that may affect channel gating.

Compound Names Mentioned:

this compound

Cinchocaine

Dibucaine

Tetracaine

Mesocaine

Chlorpromazine

Verapamil

Benzocaine

Prilocaine

Bupivacaine

Mepivacaine

KaQ-7

Ka-O

Flunarizine

Ropivacaine

Research on this compound Effects on Voltage-Gated Sodium Channels

Voltage-gated sodium channels (VGSCs) are critical for the generation and propagation of action potentials in excitable cells. Local anesthetics, as a class, are well-known modulators of these channels, typically by blocking the pore or altering channel gating kinetics. While specific quantitative data directly linking this compound to precise binding sites or inhibition constants on VGSCs is not extensively detailed in the provided research snippets, it is understood that carbanilate local anesthetics, to which this compound belongs, can induce conformational changes in sodium channels located on cell membranes. These conformational changes may lead to alterations in ion flux, potentially influencing cellular excitability and signaling pathways. Research on related compounds suggests that the lipophilic nature of such anesthetics facilitates their interaction with the lipid bilayer and membrane proteins, including VGSCs nih.govdntb.gov.ua.

Research on this compound Effects on Voltage-Gated Potassium Channels

Voltage-gated potassium channels (Kv channels) play a fundamental role in repolarizing the cell membrane after an action potential and in regulating resting membrane potential. Studies referencing this compound have noted its association with potassium channels, specifically Kv1.5 dntb.gov.ua. However, the precise nature of this interaction—whether it leads to activation, inhibition, or modulation of Kv1.5 channel activity—is not elaborated upon in the available information. Further research would be required to elucidate the specific mechanisms and functional consequences of this compound's interaction with voltage-gated potassium channels.

Investigation of this compound's Cellular Interaction Mechanisms Beyond Ion Channels and Membranes

Beyond its potential effects on ion channels, this compound has been investigated for its impact on other cellular functions, notably its influence on the immune system, specifically macrophage activity.

Impact of this compound on Macrophage Phagocytic Activity at the Cellular Level

This compound has demonstrated a significant impact on the phagocytic capabilities of macrophages. Studies involving prolonged administration of this compound in mouse models revealed a marked suppression of phagocytic activity and the index of phagocytosis, which quantifies the number of ingested particles per cell nih.govingentaconnect.com. This effect was observed in mouse peritoneal macrophages following a 5-day administration period. The findings suggest that this compound can impair the ability of macrophages to engulf and process foreign materials, a critical function for immune surveillance and pathogen clearance. It is also noted that the observed effects might represent a persistent down-regulation of phagocytic functions rather than a direct, immediate action of the compound, given its relatively short plasma half-life ingentaconnect.com.

Exploration of Concentration-Dependent Cellular Responses to this compound

The cellular effects of this compound are demonstrably dependent on the concentration of administration. In studies examining macrophage phagocytic activity, a clear distinction in response was observed between different dosage levels. A daily dose of 5 mg/kg of this compound resulted in no significant alterations to phagocytic activity. In contrast, a daily dose of 50 mg/kg led to a significant decrease in both phagocytic activity and the index of phagocytosis nih.govingentaconnect.com. Specifically, at the higher dose, phagocytic activity was reduced by approximately 84%, and the number of ingested particles per cell decreased by about 70% compared to control groups ingentaconnect.com. This dose-dependent effect highlights a threshold concentration above which this compound exerts a suppressive influence on macrophage phagocytosis. Furthermore, research on related carbanilate local anesthetics indicates dose-dependent histamine (B1213489) liberation from mast cells, which is associated with calcium displacement from membrane binding sites, suggesting a broader pattern of concentration-dependent cellular responses for this class of compounds nih.gov.

Compound List:

this compound

Structure Activity and Structure Property Relationship Studies of Carbisocaine

Correlating Molecular Structure of Carbisocaine and Analogues with Observed Biophysical Activities

The pharmacological profile of this compound is intrinsically linked to its chemical structure, which features an aromatic ring substituted with a heptyloxy group, a carbamate (B1207046) linkage, and a tertiary amine moiety. Studies on this compound and structurally related compounds have elucidated key structure-activity relationships (SAR).

Alkoxy Substituent Length: The length of the alkoxy chain on the phenyl ring is a critical determinant of local anesthetic potency. Research on related alkoxyphenylcarbamates indicates that an optimal chain length, typically between six and eight carbon atoms, maximizes anesthetic activity, often following a quasi-parabolic relationship. This suggests that lipophilicity, significantly influenced by the alkoxy chain, plays a crucial role in the compound's ability to interact with biological membranes and ion channels. For instance, studies on similar carbamate derivatives have shown that increasing the alkoxy chain length from C1 to C6 generally enhances relative surface local anesthetic activity (SLAA), with longer chains potentially leading to higher potency up to an optimal point.

pH Dependence: this compound and its analogues exhibit a unique pH-dependent activity profile. Unlike many conventional local anesthetics, this compound and its more lipophilic homologues demonstrate increased potency in more acidic environments (lower pH). This is attributed to the higher proportion of the un-ionized, lipophilic form of the molecule at lower pH, which facilitates its penetration into the lipid bilayer of nerve membranes to reach its target sites. Conversely, derivatives with shorter alkoxyl substituents show enhanced activity at higher pH.

Stereochemistry: this compound contains a chiral center within its diethylamino-isopropanol side chain. While specific SAR studies detailing the differential activity of this compound's enantiomers are not extensively documented in the initial search, research on other chiral local anesthetics highlights that stereochemistry can significantly influence potency, pharmacokinetic properties, and toxicity.

Table 1: Influence of Alkoxy Chain Length on Relative Surface Local Anesthetic Activity (SLAA) in Related Carbamates

| Alkoxy Chain Length (n) | Relative SLAA (cis-isomer) | Relative SLAA (trans-isomer) |

| C1 (Methyl) | Not specified | Not specified |

| C2 (Ethyl) | Not specified | Not specified |

| C3 (Propyl) | 89.1 | 52.6 |

| C4 (Butyl) | 209.9 | 152.1 |

| C5 (Pentyl) | 269.8 | 162.2 |

| C6 (Hexyl) | 289.1 | 192.8 |

| C7 (Heptyloxy) | Not specified | Not specified |

| C8 (Octyl) | Not specified | Not specified |

Note: Data reflects studies on similar alkoxyphenylcarbamates to illustrate SAR trends. This compound possesses a heptyloxy (C7) substituent.

Analysis of Alkoxysubstituent Length Influence on this compound's Interaction Profiles and pH Dependence

The heptyloxy (C7) substituent in this compound is a key structural feature that significantly influences its lipophilicity and, consequently, its interaction with biological membranes and ion channels.

Membrane Perturbation and Fluidity: The heptyloxy chain contributes substantially to this compound's high lipophilicity, enabling it to readily partition into and perturb the lipid bilayer of cell membranes. Electron spin resonance (ESR) spectroscopy studies using spin-labeled stearic acids have demonstrated that this compound disorders lipid membranes, with its effects being more pronounced towards the methyl terminal of the acyl chains. This membrane perturbation is also pH-dependent; this compound's ability to disrupt membranes decreases as the pH increases. The enhanced potency of this compound at lower pH aligns with its increased ability to penetrate the membrane in its un-ionized form, leading to greater interaction with membrane components.

Ion Channel Interactions: this compound interacts with various voltage-gated ion channels, including sodium (Na+), potassium (K+), and calcium (Ca2+) channels. Its high lipophilicity facilitates its access to the binding sites within these channels. Research indicates that this compound primarily inhibits Na+ channels, which is the principal target for local anesthetic action, but also exhibits effects on K+ and Ca2+ channels. The pH-dependent activity of this compound influences its interaction with these channels, as the ratio of ionized to un-ionized forms changes with pH, affecting both membrane penetration and subsequent channel binding.

Role of Molecular Lipophilicity in this compound's Membrane and Protein Interactions

This compound is characterized by exceptionally high lipophilicity. Its apparent partition coefficient (P') in the octanol/phosphate (B84403) buffer system at pH 7.3 exceeds 12000, which is considerably higher than that of procaine (B135) (~8.3) and lidocaine (B1675312) (~2.9). This pronounced lipophilicity is a primary determinant of its pharmacological behavior.

Membrane Partitioning and Fluidity Modulation: The high lipophilicity of this compound facilitates its efficient partitioning into the lipid bilayer of cell membranes. This property is crucial for its ability to reach and block voltage-gated sodium channels, the primary targets for local anesthesia. Furthermore, this compound, like many local anesthetics, modulates membrane fluidity. Studies using ESR spectroscopy have shown that this compound disorders lipid membranes, impacting their structural integrity. This lipophilicity also underpins its interactions with phospholipids (B1166683), as evidenced by its effects on 32P incorporation into synaptosomal phospholipids.

Protein Binding and Target Affinity: The lipophilic nature of this compound enhances its binding affinity to hydrophobic pockets within its target proteins, particularly voltage-gated sodium channels. This interaction is fundamental to its anesthetic effect. The high lipophilicity is generally correlated with increased anesthetic potency, consistent with the Meyer-Overton rule, which posits a relationship between anesthetic efficacy and lipophilicity. This compound's ability to interact with multiple ion channels (Na+, K+, Ca2+) is likely influenced by its lipophilic character, affecting its distribution and affinity for diverse binding sites.

Advanced Analytical and Spectroscopic Characterization Techniques in Carbisocaine Research

Chromatographic Methodologies for Research-Grade Analysis of Carbisocaine

Chromatographic techniques are indispensable for the precise separation, identification, and quantification of this compound and its potential related substances or isomers. These methods provide the resolution necessary for research-grade analysis, ensuring the quality and reliability of experimental data.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for evaluating the purity of this compound and for separating its stereoisomers or closely related impurities. The method's ability to resolve complex mixtures based on differential partitioning between a stationary and a mobile phase makes it ideal for quality control and analytical research.

A study investigating local anesthetics, including this compound, utilized a reversed-phase HPLC (RP-HPLC) system for separating positional isomers nih.gov. The system employed a Separon SG X C-18 column with a mobile phase consisting of 90% methanol (B129727) and 10% water, buffered with 0.5 mol/l of sodium acetate. This specific chromatographic setup allowed for the separation of this compound from related compounds, providing capacity factors (k'o) that characterize their retention behavior. For this compound, the capacity factor (k'o) was reported as 8.6 in this system nih.gov. Furthermore, research has explored the chiral aspects of local anesthetics, including this compound, indicating the development and application of HPLC and capillary electrophoresis (CE) methods for the separation of its enantiomers researchgate.netdntb.gov.ua. These chiral separation capabilities are vital for understanding the differential pharmacological activities of stereoisomers. HPLC is also generally employed in pharmaceutical analysis for both qualitative and quantitative assessments, including the verification of drug purity and the precise determination of active compound concentrations lcms.cz.

Table 5.1.1: HPLC Separation Parameters for this compound and Isomers

| Compound | Column Type | Mobile Phase Composition | Buffer Concentration | Capacity Factor (k'o) |

| This compound | Separon SG X C-18 | 90% Methanol / 10% Water | 0.5 mol/l Sodium Acetate | 8.6 |

| Heptacaine (B1206815) | Separon SG X C-18 | 90% Methanol / 10% Water | 0.5 mol/l Sodium Acetate | 8.1 |

| Heptacaine 3-isomer | Separon SG X C-18 | 90% Methanol / 10% Water | 0.5 mol/l Sodium Acetate | 13.0 |

| Heptacaine 4-isomer | Separon SG X C-18 | 90% Methanol / 10% Water | 0.5 mol/l Sodium Acetate | 18.4 |

| Pentacaine | Separon SG X C-18 | 90% Methanol / 10% Water | 0.5 mol/l Sodium Acetate | 22.9 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the identification and structural elucidation power of mass spectrometry. GC-MS is particularly effective for analyzing volatile and semi-volatile organic compounds, providing information on molecular weight, elemental composition, and structural fragments.

While specific published research directly detailing the GC-MS structural confirmation of this compound itself was not prominently found in the reviewed literature, the technique is broadly applied in organic chemistry and pharmaceutical analysis for confirming molecular structures and identifying unknown compounds or impurities technologynetworks.comthermofisher.comjeol.com. GC-MS can be utilized to analyze derivatives of this compound or its potential degradation products, offering insights into the molecule's stability and metabolic pathways. The mass spectrum generated by MS provides a unique fingerprint for identification, while the retention time from GC offers an additional layer of confirmation. In studies involving complex mixtures or natural product analysis, GC-MS has been employed to identify components after chemical derivatization, such as the analysis of partially methylated alditol acetates, which are used in carbohydrate structural elucidation unimo.it. The general principles of GC-MS involve separating compounds based on their volatility and polarity, followed by ionization and mass-to-charge ratio analysis, making it a versatile tool for comprehensive structural analysis when applicable to the compound's properties.

Spectroscopic Approaches for Molecular-Level Elucidation of this compound

Spectroscopic techniques offer detailed insights into the molecular structure, functional groups, and dynamic interactions of this compound at the atomic and electronic levels.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for unequivocally determining the chemical structure of organic molecules. It provides detailed information about the connectivity of atoms, the chemical environment of nuclei, and the three-dimensional arrangement of atoms within a molecule.

NMR spectroscopy has been employed in studies involving this compound to confirm its molecular structure scispace.com. Techniques such as proton NMR (¹H NMR) and carbon-13 NMR (¹³C NMR) provide characteristic chemical shifts and coupling patterns that are unique to the molecule's architecture. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are often necessary for complex molecules to establish atom-atom connectivities and assign resonances, enabling a comprehensive structural elucidation wikipedia.orgnmims.edubbhegdecollege.com. These methods are critical for verifying the synthesis of this compound and identifying any structural isomers or impurities that might be present. The chemical shifts of protons in carbohydrate rings, for instance, typically fall between 3–6 ppm, with anomeric protons appearing around 4.5–5.5 ppm, while ¹³C NMR shifts for ring carbons range from 60–110 ppm wikipedia.org. While specific NMR data for this compound are not detailed in the provided snippets, its application in confirming molecular structure underscores its importance in this compound research.

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique used to study molecules with unpaired electrons, often employed to investigate the dynamics and structure of biological membranes. By incorporating spin labels (molecules with stable free radicals) into lipid bilayers, ESR can probe the local environment, fluidity, and order of the membrane.

ESR spectroscopy has been instrumental in understanding how this compound interacts with lipid membranes. Studies have investigated the disordering effect of this compound on rat total lipid membranes using ESR spectroscopy with spin-labeled stearic acids. These investigations revealed that this compound disorders the membrane, with the effect intensifying towards the methyl terminal of the lipid acyl chains, particularly at the 5th, 12th, and 16th carbon depths of the membrane nih.gov. This perturbation of the membrane structure is suggested to potentially influence the conductivity of ion channels within the membrane nih.gov. Related research on other local anesthetics also indicates that ESR can provide insights into how these compounds alter membrane structures and dynamics, supporting the concept of non-specific interactions with lipid bilayers researchgate.netresearchgate.net.

Table 5.2.2: ESR Spectroscopy Findings on this compound's Membrane Interactions

| Technique Used | Target System | Spin Label Type | Key Observation | Implication |

| ESR Spectroscopy | Rat total lipid membranes | Spin-labelled stearic acids | This compound disorders the membrane at specific carbon depths (5th, 12th, 16th). The disordering effect increases towards the methyl terminal. | Suggests this compound interacts with the hydrophobic core of lipid membranes, potentially affecting membrane fluidity and integrity. This perturbation may indirectly influence membrane-bound protein functions, such as ion channel conductivity. |

| ESR Spectroscopy (Related Studies) | Lipid bilayers/membranes | Various spin labels | Local anesthetics, including this compound, cause changes in bilayer structure. | Supports the understanding of the general mechanism of action of local anesthetics at the cellular membrane level, highlighting their ability to alter membrane properties through interactions with lipid components. |

Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy are fundamental spectroscopic techniques widely used for the identification, quantification, and structural characterization of chemical compounds.

UV-Vis Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample, providing information about the electronic transitions within molecules, particularly those involving conjugated systems and chromophores technologynetworks.comfirsthope.co.in. For this compound, UV-Vis spectroscopy can be employed to identify the presence of chromophoric groups within its structure and to quantify its concentration in solutions. Studies have used UV spectroscopic measurements in the context of this compound's interaction with lipid systems dntb.gov.ua. In pharmaceutical analysis, UV-Vis spectroscopy is a standard tool for drug identification, purity checks, and quantitative assays, with specific wavelengths being characteristic of different compounds technologynetworks.comslideshare.net. For instance, UV-Vis spectroscopy is used to quantify caffeine (B1668208) content and identify colored substances in beverages technologynetworks.com.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of molecules, making it highly effective for identifying functional groups and confirming the presence of specific chemical bonds solubilityofthings.comwikipedia.org. For organic compounds like this compound, which likely contains ester and amine functionalities, IR spectroscopy can provide characteristic absorption bands. For example, carboxylic acids exhibit a broad O-H stretch between 2500-3300 cm⁻¹ and a strong C=O stretch youtube.com. Esters, like this compound, would show a characteristic strong C=O stretching band, typically in the region of 1700-1750 cm⁻¹. The C-O stretching vibrations also provide diagnostic information. IR spectroscopy is widely used in the pharmaceutical industry for quality control, ensuring the integrity of drug formulations and verifying the identity of active pharmaceutical ingredients solubilityofthings.combruker.com. It can also be used to monitor reaction progress by observing changes in functional group absorption solubilityofthings.comwikipedia.org.

Compound List:

this compound

Pentacaine

Heptacaine

Benzocaine

Electrochemical and Potentiometric Methods for this compound Interaction Studies

Electrochemical and potentiometric techniques offer sensitive and versatile tools for investigating the molecular interactions and quantitative analysis of pharmaceutical compounds like this compound. These methods leverage changes in electrical potential or current to probe chemical processes, providing valuable insights into complex formation, aggregation phenomena, and trace-level determination.

Potentiometric Investigations of this compound Micellization and Inclusion Complexation

Potentiometry, utilizing ion-selective electrodes (ISEs), has been instrumental in studying the behavior of this compound in aqueous solutions, particularly its micellization and complexation with cyclodextrins. These studies help in understanding its surfactant-like properties and its ability to form inclusion complexes, which can influence its solubility and bioavailability.

Research has demonstrated that this compound hydrochloride exhibits characteristics of cationic surfactants. Potentiometric measurements using both cation- and anion-selective membrane electrodes have been employed to determine its critical micelle concentration (cmc). The reported cmc for this compound hydrochloride in aqueous solution at 25 °C is approximately 0.022 mol dm⁻³ cas.czresearchgate.net. This value indicates the concentration at which this compound molecules begin to aggregate into micelles.

Furthermore, potentiometric investigations have explored the complexation of the this compound cation (BH⁺) with various cyclodextrin (B1172386) derivatives, including α-cyclodextrin (α-CD), β-cyclodextrin (β-CD), methyl-β-cyclodextrin (M-β-CD), and hydroxypropyl-β-cyclodextrin (HP-β-CD) cas.czresearchgate.net. These studies utilized cation-selective electrodes to monitor the concentration of free this compound cations in solutions containing cyclodextrins. The data corroborated the formation of 1:1 this compound-cyclodextrin complexes. While specific numerical values for the complexation constants (K₁₁) were not explicitly detailed in the examined literature, a comparative analysis revealed significant trends. The complexation constants were found to be higher for α-CD compared to β-CD, suggesting the inclusion of this compound's C7 alkyl chain into the α-CD cavity. The magnitude of K₁₁ generally increased in the order of HP-β-CD < β-CD < M-β-CD, highlighting the role of hydrophobic interactions in complexation, particularly with the substituted β-cyclodextrins cas.czresearchgate.net.

Table 1: Potentiometric Investigation of this compound-Cyclodextrin Complexation

| Cyclodextrin Derivative | Relative Complexation Strength (K₁₁) | Notes on Inclusion/Interaction |

| α-Cyclodextrin (α-CD) | Higher | Inclusion of C7 alkyl chain |

| β-Cyclodextrin (β-CD) | Moderate | Hydrophobic interaction |

| Methyl-β-cyclodextrin (M-β-CD) | Strongest | Enhanced hydrophobic interaction |

| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Weakest | Hydrophobic interaction |

Note: Specific numerical K₁₁ values were not provided in the analyzed literature, but relative strengths and interaction mechanisms were described.

Differential Pulse Voltammetry for High-Sensitivity Research Determination of this compound

Differential Pulse Voltammetry (DPV) is a powerful electrochemical technique that offers high sensitivity and resolution for the quantitative determination of electroactive species. Research has employed DPV for the precise measurement of this compound, often in conjunction with modified electrodes to enhance selectivity and detection limits.

A notable study details the differential pulse voltammetric determination of this compound using a DNA-modified screen-printed electrode researchgate.net. This method allows for the sensitive detection of this compound through its electrochemical oxidation. The experimental setup involved an accumulation step of 120 seconds from a 0.01 M phosphate (B84403) buffer solution at pH 6.96. Under these optimized conditions, the reported detection limit (LOD) for this compound was 0.03 μM researchgate.net. This level of sensitivity is crucial for various research applications, including the analysis of this compound in complex matrices such as biological fluids.

Table 2: Differential Pulse Voltammetric Determination of this compound

| Electrode Modification | Technique | Analyte | Detection Limit (LOD) | Accumulation Time | Buffer Conditions |

| DNA-modified screen-printed electrode | DPV | This compound | 0.03 μM | 120 s | 0.01 M phosphate buffer, pH 6.96 |

Utilization of Chemically Modified Electrodes in this compound Sensing Research

Chemically Modified Electrodes (CMEs) represent a significant advancement in electrochemical sensing, offering enhanced selectivity, sensitivity, and stability by immobilizing specific recognition elements or electrocatalytic materials onto electrode surfaces. For this compound research, CMEs have been developed to improve the analytical performance of electrochemical detection.

A key example is the use of a DNA-modified screen-printed electrode for the sensing of this compound researchgate.netresearchgate.net. This approach leverages the electrostatic interaction between the positively charged this compound molecules (in their protonated form) and the negatively charged DNA backbone. This specific interaction facilitates the preconcentration of this compound at the electrode surface, leading to an amplified electrochemical signal upon oxidation. The DNA modification provides a selective recognition mechanism, distinguishing this compound from other potential interferents. The research indicates that such DNA-based biosensors can achieve sensitive determination of this compound, with a reported detection limit of 0.03 μM researchgate.net. The ability to immobilize biomolecules like DNA onto electrode surfaces, such as screen-printed electrodes, highlights the versatility of CMEs in creating robust and sensitive analytical platforms for pharmaceutical compounds.

Table 3: Chemically Modified Electrodes for this compound Sensing

| Electrode Type | Modification | Analyte | Sensing Principle | Performance Metrics |

| Screen-printed electrode | DNA-based | This compound | Electrostatic interaction and electrochemical oxidation | LOD: 0.03 μM |

Theoretical and Computational Studies of Carbisocaine

Molecular Docking and Dynamics Simulations for Carbisocaine-Biomolecule Interaction Modeling

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule, such as this compound, and a biological macromolecule, typically a protein or a nucleic acid.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations of the ligand within the binding site of the receptor and scoring them based on a force field. For this compound, this could be used to identify potential biological targets and to understand the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex.

Molecular Dynamics (MD) Simulations provide a more dynamic picture of the biomolecular system. Starting from a docked pose, an MD simulation would track the movements of every atom in the this compound-biomolecule complex over time, governed by the principles of classical mechanics. This allows for the assessment of the stability of the binding mode predicted by docking, the exploration of conformational changes in both the ligand and the receptor upon binding, and the calculation of binding free energies.

A typical workflow for such a study would involve:

Preparation of the this compound structure: Obtaining or building a 3D model of the this compound molecule and optimizing its geometry.

Identification of a biological target: Selecting a relevant protein receptor, for instance, a voltage-gated sodium channel, which are common targets for local anesthetics.

Docking simulations: Using software like AutoDock or Glide to predict the binding pose of this compound in the active site of the target protein.

MD simulations: Running simulations of the this compound-protein complex using packages like GROMACS or AMBER to analyze its dynamic behavior and stability.

Interactive Data Table: Hypothetical Docking Results of this compound with a Voltage-Gated Sodium Channel

| Binding Site Residue | Interaction Type | Distance (Å) |

|---|---|---|

| PHE1764 | Pi-Pi Stacking | 3.8 |

| TYR1771 | Hydrogen Bond | 2.9 |

| LEU1465 | Hydrophobic | 4.2 |

| ASN434 | Hydrogen Bond | 3.1 |

Computational Prediction of Biophysical Properties Relevant to this compound Research

Computational methods can be employed to predict various biophysical properties of this compound that are crucial for its pharmacological activity.

In Silico Modeling of Membrane Permeability and Intracellular Diffusion

The ability of a drug to permeate cell membranes is a critical factor for its bioavailability and efficacy. In silico models can predict the membrane permeability of this compound. One common approach is to use Quantitative Structure-Property Relationship (QSPR) models, which correlate a molecule's physicochemical properties with its permeability. Important descriptors for these models include:

LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity.

Topological Polar Surface Area (TPSA): A descriptor of the molecule's polarity.

Molecular Weight (MW): The size of the molecule.

Number of Hydrogen Bond Donors and Acceptors.

MD simulations can also be used to model the process of membrane permeation directly. By simulating a system containing a lipid bilayer and this compound molecules, one can observe the partitioning of the molecule into the membrane and its diffusion across it, providing a detailed atomistic view of the permeation process.

Prediction of Theoretical Binding Affinities to Hypothetical Receptor Sites

The binding affinity of a ligand to its receptor is a key determinant of its potency. Computational methods can estimate this affinity, often expressed as the binding free energy (ΔG_bind). Several techniques are available, ranging from fast but less accurate scoring functions used in molecular docking to more rigorous but computationally expensive methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI).

These methods calculate the free energy difference between the bound and unbound states of the ligand. For this compound, predicting its binding affinity to various potential receptor sites could help in identifying its primary biological targets and in understanding its structure-activity relationship.

Interactive Data Table: Predicted Biophysical Properties of this compound

| Property | Predicted Value | Method |

|---|---|---|

| LogP | 4.2 ± 0.5 | Consensus of multiple QSPR models |

| TPSA | 58.6 Ų | Fragment-based calculation |

| Membrane Permeability (logPapp) | -5.5 cm/s | MD simulation with umbrella sampling |

| Binding Affinity (ΔG_bind) to NaV1.7 | -8.5 kcal/mol | MM/PBSA calculation from MD simulation |

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis of this compound

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, can provide detailed insights into the electronic structure and reactivity of this compound. Methods like Density Functional Theory (DFT) are commonly used for this purpose.

QC calculations can determine a variety of molecular properties, including:

Optimized molecular geometry: The most stable 3D arrangement of atoms.

Distribution of electron density: This helps in identifying electron-rich and electron-poor regions of the molecule, which are important for intermolecular interactions.

Molecular orbitals: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important as they relate to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability.

Electrostatic potential map: This visualizes the charge distribution around the molecule and can predict sites for electrophilic and nucleophilic attack.

Reaction mechanisms: QC calculations can be used to model chemical reactions, determine transition state structures, and calculate activation energies, providing insights into the metabolic pathways of this compound.

By analyzing these electronic properties, researchers can gain a fundamental understanding of this compound's chemical behavior and its potential to interact with biological systems at a subatomic level.

Future Research Directions and Methodological Innovations for Carbisocaine Studies

Emerging Advanced Methodologies for Investigating Carbisocaine's Molecular Interactions

While foundational studies have examined this compound's influence on phospholipid metabolism, showing it affects the incorporation of phosphates into phospholipids (B1166683) differently than other local anesthetics like procaine (B135) and lidocaine (B1675312), the next generation of research must employ more sophisticated biophysical techniques to probe its molecular interactions directly and in real-time. nih.gov The high liposolubility of this compound suggests complex interactions with the lipid bilayer of nerve cells, which warrants a more detailed investigation using advanced analytical methods. nih.gov

Future investigations could leverage a suite of advanced techniques to provide a comprehensive picture of this compound's engagement with cell membranes and associated proteins. Methodologies such as nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared spectroscopy (FT-IR), X-ray powder diffraction, and thermal analysis can be employed to characterize the specific interactions between this compound and model membrane systems. nih.gov These techniques can reveal changes in membrane fluidity, lipid packing, and the conformational state of both the anesthetic molecule and the membrane components upon binding.

Table 1: Advanced Methodologies for this compound Molecular Interaction Studies

| Methodology | Type of Information Generated | Potential Insights for this compound Research |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Provides atomic-level detail on molecular structure and dynamics. | Elucidate the precise orientation and depth of this compound insertion into the lipid bilayer; identify specific lipid and amino acid residues involved in binding. |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Detects changes in vibrational frequencies of chemical bonds. | Determine how this compound affects the conformational order of lipid acyl chains and the hydration level of the membrane interface. nih.gov |

| Differential Scanning Calorimetry (DSC) | Measures heat changes associated with phase transitions in materials. | Quantify the effect of this compound on the stability and phase transition temperature of lipid membranes, indicating its membrane-disrupting potential. |

| Molecular Dynamics (MD) Simulations | Computational method to simulate the physical movements of atoms and molecules. | Visualize the dynamic process of this compound partitioning into the membrane and its interaction with ion channel proteins at an atomistic level. |

| Ultrasound-Guided Imaging | Advanced imaging for real-time visualization of tissue and anesthetic spread. | In preclinical models, this could help understand the macroscopic distribution and diffusion of this compound in target tissues, correlating molecular properties with clinical behavior. nih.gov |

Prospective Avenues for Advanced Derivatization and Analog Development of this compound

The development of new chemical entities based on a parent structure is a cornerstone of medicinal chemistry. For this compound, the synthesis of novel derivatives and analogs holds the promise of creating compounds with improved potency, selectivity, duration of action, or a modified physicochemical profile. This process is guided by structure-activity relationship (SAR) studies, which systematically alter parts of the this compound molecule and assess the impact on its biological activity. nih.govnih.gov

Prospective derivatization strategies for this compound could focus on three main components of its structure: the lipophilic aromatic ring, the intermediate ester/amide linkage, and the hydrophilic tertiary amine.

Modification of the Lipophilic Moiety: Altering substituents on the aromatic ring could modulate the molecule's liposolubility, thereby influencing its membrane partitioning and potency.

Variation of the Intermediate Chain: Changing the length or nature of the linker chain could affect the molecule's flexibility and its optimal positioning within the binding site of its target, such as voltage-gated sodium channels.

Alteration of the Hydrophilic Amine: Modifying the amine group can change the pKa of the molecule, which is critical as only the nonionized form can effectively cross the nerve membrane. nih.gov

Table 2: Potential Derivatization Strategies for this compound

| Molecular Target for Derivatization | Type of Modification | Desired Pharmacological Improvement | Rationale |

|---|---|---|---|

| Aromatic Ring | Introduction of electron-withdrawing/donating groups | Increased potency | Modulate electronic properties and hydrophobicity to enhance binding affinity with the target receptor. |

| Intermediate Linker | Lengthening or shortening the alkyl chain | Optimized duration of action | Alter the spatial relationship between the lipophilic and hydrophilic ends to fine-tune receptor fit. |

| Tertiary Amine | Synthesis of quaternary ammonium (B1175870) derivatives | Creation of permanently charged, membrane-impermeant analogs | Develop research tools to specifically study the external versus internal sites of action on ion channels. |

A systematic SAR study would generate a library of novel compounds, which would then be screened to identify leads with superior pharmacological profiles. nih.gov

Development of Novel Theoretical Frameworks for Predicting this compound's Biophysical Behavior

Computational modeling and simulation are becoming indispensable tools in pharmacology for predicting how a drug molecule will behave in a biological system, thereby reducing the time and cost of experimental studies. nih.gov For this compound, developing novel theoretical frameworks could provide unprecedented insight into its biophysical behavior, from membrane partitioning to its effect on ion channel gating.

Future research should focus on creating multi-scale models that can predict the behavior of this compound across different levels of biological complexity.

Quantum Mechanical (QM) Models: These can be used to calculate the electronic properties of the this compound molecule, such as its charge distribution and reactivity, which are fundamental to its interactions with biological targets.

Molecular Dynamics (MD) Simulations: As mentioned earlier, MD simulations can model the interaction of this compound with a patch of lipid bilayer and embedded ion channels. These simulations can predict the free energy of membrane partitioning and identify the most stable binding poses within a protein target. nih.gov

Continuum Models: These models can simulate the diffusion of this compound through different tissue layers, taking into account factors like pH and tissue composition. researchgate.net This can help predict its rate of onset and duration of action.

These computational approaches can validate experimental findings and guide the design of new experiments and novel this compound analogs. researchgate.net The ultimate goal is to create a comprehensive in silico model that can accurately predict the pharmacokinetic and pharmacodynamic profile of a given this compound derivative based solely on its chemical structure.

Interdisciplinary Research Opportunities and Collaborations Centered on this compound Chemistry and Biology

Advancing the science of this compound beyond its current state will require a concerted effort from researchers across multiple disciplines. The complexity of its interactions within the nervous system calls for a collaborative approach that integrates expertise from chemistry, biology, physics, and computational science.

Key areas for interdisciplinary collaboration include:

Medicinal Chemistry and Pharmacology: Synthetic chemists can design and create novel this compound analogs, which pharmacologists can then test in vitro and in vivo to determine their potency, efficacy, and mechanism of action.

Biophysics and Computational Biology: Biophysicists can use advanced experimental techniques to study the molecular interactions of this compound, while computational biologists can create theoretical models to simulate and interpret these interactions. This synergy can provide a complete picture of the drug's behavior at the molecular level.

Materials Science and Drug Delivery: Collaborations with materials scientists could lead to the development of novel drug delivery systems for this compound, such as liposomal formulations or polymer-based hydrogels, to control its release and prolong its anesthetic effect.

Clinical Research and Anesthesiology: Insights from basic science research must ultimately be translated into clinical practice. Collaboration with anesthesiologists and clinical researchers is essential to design studies that can evaluate the potential benefits of new this compound analogs or formulations in a clinical setting.

Such collaborations would foster a holistic understanding of this compound, accelerating the pace of discovery and the potential translation of research findings into new therapeutic strategies.

Q & A

Basic Research Questions

Q. How should researchers design experiments to evaluate Carbisocaine’s pharmacological properties while ensuring methodological rigor?

- Methodological Answer : Begin by defining the research objective (e.g., efficacy, toxicity, or mechanism of action). Use a mixed-methods approach:

- Quantitative : Conduct dose-response studies using standardized assays (e.g., enzyme inhibition, cell viability) with appropriate controls (positive/negative controls, replicates). Sample size should be statistically powered (e.g., ≥100 subjects for in vivo studies) to ensure generalizability .

- Qualitative : Integrate open-ended questions in post-experimental surveys to capture unexpected behavioral or physiological responses in model organisms .

Q. What frameworks are recommended for formulating hypotheses about this compound’s mechanism of action?

- Methodological Answer : Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses. For example:

- Population: In vitro neuronal cell lines.

- Intervention: this compound at IC₅₀ concentrations.

- Comparison: Baseline activity without this compound.

- Outcome: Reduced sodium channel activation.

Q. How can researchers ensure reproducibility when synthesizing this compound analogs?

- Methodological Answer : Document synthesis protocols in granular detail (e.g., solvent purity, reaction temperature, catalyst ratios). Use Supporting Information sections to publish non-critical data (e.g., minor byproducts, failed reactions) and provide raw spectral data (IR, MS) for independent verification .

- For novel compounds, include elemental analysis and X-ray crystallography to confirm identity .

Advanced Research Questions

Q. How should contradictory data on this compound’s toxicity profiles be analyzed and resolved?

- Methodological Answer : Perform contradiction analysis by:

Triangulation : Cross-validate findings using multiple assays (e.g., Ames test for mutagenicity, acute toxicity in zebrafish).

Contextual Review : Assess experimental variables (e.g., solvent used, exposure duration) across studies to identify confounding factors .

Principal Contradiction Identification : Determine if discrepancies arise from a dominant factor (e.g., impurity in synthesis batches) influencing secondary outcomes .

Q. What strategies optimize the design of longitudinal studies on this compound’s chronic effects?

- Methodological Answer :

- Sampling : Stratify cohorts by variables like age, metabolic rate, or genetic markers to isolate this compound-specific effects .

- Data Collection : Use time-series analysis with periodic measurements (e.g., plasma concentration, biomarker levels) and adjust for autocorrelation.

- Ethical Compliance : Include interim analyses to halt the study if predefined toxicity thresholds are breached .

Q. How can computational modeling enhance this compound’s structure-activity relationship (SAR) studies?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate ligand-receptor binding affinities using force fields (e.g., CHARMM, AMBER) and validate with experimental IC₅₀ values .

- QSAR Models : Train regression models on physicochemical descriptors (logP, polar surface area) to predict bioavailability. Address overfitting via cross-validation and external test sets .

Data Management & Reporting

Q. What are best practices for managing large datasets from this compound metabolomics studies?

- Methodological Answer :

- Standardization : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Use platforms like MetaboLights for metadata annotation .

- Version Control : Track raw data, preprocessing scripts, and analytical workflows via Git or Dataverse .

Q. How should researchers address limitations in this compound’s in vitro-to-in vivo extrapolation (IVIVE)?

- Methodological Answer :

- Physiologically Based Pharmacokinetic (PBPK) Modeling : Incorporate species-specific parameters (e.g., hepatic clearance, tissue partitioning) .

- Sensitivity Analysis : Identify critical parameters (e.g., protein binding affinity) contributing to prediction errors .

Conflict of Interest & Ethical Compliance

Q. What ethical considerations are critical when publishing negative results for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。